molecular formula C20H13N3O2 B14240552 3,4-Di(indol-1-yl)pyrrole-2,5-dione CAS No. 570431-92-4

3,4-Di(indol-1-yl)pyrrole-2,5-dione

Cat. No.: B14240552
CAS No.: 570431-92-4
M. Wt: 327.3 g/mol
InChI Key: CDXNZQYZADSNCP-UHFFFAOYSA-N
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Description

3,4-Di(indol-1-yl)pyrrole-2,5-dione is a heterocyclic compound that features two indole groups attached to a pyrrole-2,5-dione core. Indole derivatives are known for their significant biological activities and are widely present in natural products and pharmaceuticals

Preparation Methods

The synthesis of 3,4-Di(indol-1-yl)pyrrole-2,5-dione typically involves a three-step reaction sequence: amidation, nucleophilic substitution, and cyclization . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

3,4-Di(indol-1-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3,4-Di(indol-1-yl)pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Di(indol-1-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as protein kinase C. By inhibiting this enzyme, the compound can modulate various cellular processes, including cell proliferation, secretion, and gene expression . The pathways involved often include phosphorylation of proteins on serine or threonine residues, which alters their activity and function.

Comparison with Similar Compounds

3,4-Di(indol-1-yl)pyrrole-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of indole groups and its potent biological activities, making it a valuable compound for research and development.

Properties

CAS No.

570431-92-4

Molecular Formula

C20H13N3O2

Molecular Weight

327.3 g/mol

IUPAC Name

3,4-di(indol-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C20H13N3O2/c24-19-17(22-11-9-13-5-1-3-7-15(13)22)18(20(25)21-19)23-12-10-14-6-2-4-8-16(14)23/h1-12H,(H,21,24,25)

InChI Key

CDXNZQYZADSNCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=C(C(=O)NC3=O)N4C=CC5=CC=CC=C54

Origin of Product

United States

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